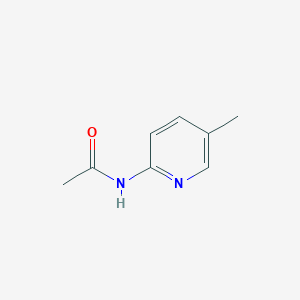

N-(5-methylpyridin-2-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(5-methylpyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-3-4-8(9-5-6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHIRVVLQAQUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356026 | |

| Record name | N-(5-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4931-47-9 | |

| Record name | N-(5-methylpyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(5-METHYL-2-PYRIDYL)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: N-(5-methylpyridin-2-yl)acetamide

Core Scaffold Analysis & Characterization Guide[1]

Part 1: Executive Technical Summary

N-(5-methylpyridin-2-yl)acetamide (CAS: 4931-47-9) is a critical heterocyclic scaffold used extensively in medicinal chemistry as a pharmacophore for kinase inhibitors and as a metabolic reference standard.[1] It represents the N-acetylated metabolite of 2-amino-5-methylpyridine (2-amino-5-picoline).

Understanding the precise molecular weight and physicochemical behavior of this compound is essential for accurate stoichiometry in synthesis and for identifying metabolic liabilities in drug discovery programs.

Core Identity Matrix[1]

| Parameter | Technical Specification |

| IUPAC Name | N-(5-methylpyridin-2-yl)acetamide |

| Common Synonyms | 2-Acetamido-5-picoline; N-Acetyl-2-amino-5-methylpyridine |

| Molecular Formula | C |

| Exact Mass | 150.0793 Da |

| Molecular Weight | 150.18 g/mol |

| CAS Number | 4931-47-9 |

| SMILES | CC1=CN=C(NC(C)=O)C=C1 |

Part 2: Physicochemical Profiling & Causality

In drug development, the molecular weight (150.18 g/mol ) places this compound in the "Fragment" category (MW < 300), making it an ideal starting point for Fragment-Based Drug Design (FBDD).[1]

1. Solubility & Lipophilicity (LogP)

The presence of the pyridine nitrogen and the amide carbonyl creates a push-pull electronic system.[1]

-

LogP (Experimental): ~0.7 - 1.[1]1. This indicates moderate lipophilicity, allowing membrane permeability while maintaining aqueous solubility.

-

pKa: The pyridine nitrogen is less basic than in unsubstituted pyridine due to the electron-withdrawing effect of the adjacent acetamido group (via resonance). However, the amide nitrogen is non-basic.

-

Solubility: Soluble in DMSO, Methanol, Dichloromethane (DCM), and Ethyl Acetate.[1] Moderately soluble in water.

2. Lipinski Compliance

-

MW: 150.18 (< 500) — Pass [1]

-

H-Bond Donors: 1 (Amide NH) — Pass [1]

-

H-Bond Acceptors: 2 (Pyridine N, Carbonyl O) — Pass [1]

-

LogP: < 5 — Pass

Expert Insight: The low molecular weight and balanced polarity make this scaffold a "privileged structure" capable of binding diverse biological targets, particularly in the ATP-binding pockets of kinases where the pyridine nitrogen often acts as a hinge binder [1].

Part 3: Validated Synthetic Protocol

This protocol is designed for high purity (>98%) synthesis, minimizing the formation of di-acetylated byproducts.

Reaction: Nucleophilic Acyl Substitution

Substrate: 2-Amino-5-methylpyridine

Reagent: Acetic Anhydride (

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask, dissolve 2-amino-5-methylpyridine (10.0 mmol, 1.08 g) in Dichloromethane (DCM) (20 mL).

-

Why DCM? It solubilizes the starting material while allowing easy removal of acetic acid byproducts during workup.[1]

-

-

Activation: Add Triethylamine (TEA) (12.0 mmol, 1.67 mL) as a base scavenger.

-

Causality: TEA neutralizes the acetic acid formed, driving the equilibrium forward and preventing protonation of the pyridine ring.[1]

-

-

Acylation: Cool the solution to 0°C. Dropwise add Acetic Anhydride (11.0 mmol, 1.05 mL).

-

Control: Low temperature prevents bis-acetylation at the amide nitrogen.[1]

-

-

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes).

-

Workup:

-

Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.

Synthetic Pathway Diagram

Figure 1: Nucleophilic acyl substitution pathway for the synthesis of the target scaffold.

Part 4: Analytical Characterization (Self-Validating Systems)

To ensure the identity of the synthesized compound, a multi-modal analytical approach is required.

1. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 2.10 | Singlet (s) | 3H | Acetyl methyl group (shielded by carbonyl).[1] | |

| 2.25 | Singlet (s) | 3H | Methyl on pyridine ring.[1] | |

| 7.55 | dd | 1H | Pyridine H-4 | Coupling with H-3 and H-6. |

| 8.05 | d | 1H | Pyridine H-3 | Ortho to amide, deshielded. |

| 8.15 | d | 1H | Pyridine H-6 | Ortho to ring N, most deshielded aromatic. |

| 10.20 | Broad (s) | 1H | Amide proton (exchangeable).[1] |

2. HPLC-UV/MS Method

For purity assessment and metabolic stability studies.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

m, 4.6 x 100 mm). -

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm.

-

Mass Spec: ESI Positive Mode. Expect

.[1]

Analytical Decision Tree

Figure 2: Quality Control Decision Tree for N-(5-methylpyridin-2-yl)acetamide validation.

Part 5: Biological Relevance & References[6][7]

In medicinal chemistry, this scaffold is often utilized to probe the steric tolerance of binding pockets. The 5-methyl group provides a small hydrophobic handle, while the acetamide mimics hydrogen bonding interactions of the peptide backbone [2]. Furthermore, this compound is a known metabolite of the drug Pirfenidone (related structure) and other aminopyridine-based therapeutics, formed via N-acetylation by N-acetyltransferase (NAT) enzymes [3].

References

-

PubChem. "N-(5-Methyl-2-pyridyl)acetamide Compound Summary."[1] National Library of Medicine. Accessed February 19, 2026. [Link][1]

-

Matrix Fine Chemicals. "N-(5-Methylpyridin-2-yl)acetamide Technical Data." Matrix Fine Chemicals Catalog. Accessed February 19, 2026. [Link]

Sources

An In-depth Technical Guide to N-(5-methylpyridin-2-yl)acetamide: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of N-(5-methylpyridin-2-yl)acetamide, a heterocyclic amide of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into its synthesis, characterization, and potential therapeutic applications. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Core Compound Profile

N-(5-methylpyridin-2-yl)acetamide is a substituted pyridine derivative with an acetamide functional group. Its structure is foundational for the development of various biologically active molecules.

| Property | Value | Source(s) |

| IUPAC Name | N-(5-methylpyridin-2-yl)acetamide | [1] |

| Synonyms | N-(5-methyl-2-pyridinyl)acetamide, 2-Acetamido-5-picoline | [2][3] |

| CAS Number | 4931-47-9 | [1] |

| Molecular Formula | C₈H₁₀N₂O | [1] |

| Molecular Weight | 150.18 g/mol | [2] |

| Melting Point | 109 °C | [3] |

| Appearance | White to off-white solid | [3] |

Synthesis of N-(5-methylpyridin-2-yl)acetamide

The synthesis of N-(5-methylpyridin-2-yl)acetamide is typically achieved through the N-acylation of 2-amino-5-methylpyridine with an acetylating agent, most commonly acetic anhydride or acetyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the pyridine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.

Reaction Rationale and Mechanistic Insight

The choice of acetic anhydride as the acetylating agent is often preferred in a laboratory setting due to its lower reactivity and safer handling compared to acetyl chloride, which is highly reactive and moisture-sensitive. The reaction proceeds via a nucleophilic attack of the exocyclic amino group of 2-amino-5-methylpyridine on one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of the stable amide bond. The pyridine nitrogen is generally less nucleophilic than the exocyclic amino group due to the delocalization of its lone pair of electrons within the aromatic system.

Detailed Experimental Protocol

Materials:

-

2-amino-5-methylpyridine

-

Acetic anhydride

-

Pyridine (as a catalyst and acid scavenger)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-5-methylpyridine (1.0 equivalent) in dichloromethane.

-

Addition of Reagents: To the stirred solution, add pyridine (1.2 equivalents) followed by the dropwise addition of acetic anhydride (1.1 equivalents) at room temperature. The addition of pyridine acts as a basic catalyst and neutralizes the acetic acid byproduct formed during the reaction.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic anhydride and acetic acid.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are then washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield N-(5-methylpyridin-2-yl)acetamide as a crystalline solid.

Structural Characterization and Validation

A self-validating protocol for the characterization of the synthesized N-(5-methylpyridin-2-yl)acetamide involves a multi-technique approach to confirm its identity and purity.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons on the pyridine ring, the methyl protons of the acetamide group, and the amide proton. Based on data from similar structures, the expected chemical shifts (in ppm, referenced to TMS) in CDCl₃ would be approximately: δ 8.0-8.3 (d, 1H, pyridine-H6), δ 7.5-7.8 (dd, 1H, pyridine-H4), δ 7.0-7.3 (d, 1H, pyridine-H3), δ 2.3 (s, 3H, pyridine-CH₃), δ 2.2 (s, 3H, acetyl-CH₃), and a broad singlet for the NH proton.[4]

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all eight carbon atoms in the molecule. Expected chemical shifts (in ppm) would include signals for the carbonyl carbon of the amide (~168-170 ppm), the aromatic carbons of the pyridine ring, and the two methyl carbons.[4]

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The calculated exact mass for C₈H₁₀N₂O is 150.0793 g/mol .[2] The observation of the molecular ion peak [M+H]⁺ at m/z 150.0793 in the mass spectrum provides strong evidence for the successful synthesis of the target compound.

-

Physical and Chromatographic Analysis

-

Melting Point Determination: A sharp melting point of around 109 °C is indicative of a pure compound.[3]

-

Thin Layer Chromatography (TLC): TLC is used to monitor the reaction progress and assess the purity of the final product. A single spot on the TLC plate in an appropriate solvent system suggests a high degree of purity.

Applications in Medicinal Chemistry and Drug Development

N-(5-methylpyridin-2-yl)acetamide and its derivatives are valuable scaffolds in the design and synthesis of novel therapeutic agents. The pyridine ring is a common motif in many approved drugs, and the acetamide group can participate in hydrogen bonding interactions with biological targets.

-

As a Synthetic Intermediate: This compound serves as a key building block for the synthesis of more complex molecules.[5] Its structural features allow for further chemical modifications on the pyridine ring or the acetamide group, enabling the generation of diverse chemical libraries for drug screening.

-

Inhibition of Signaling Pathways: Derivatives of N-pyridinyl acetamide have been investigated as inhibitors of the Wnt signaling pathway, which is often dysregulated in various cancers.[6] This suggests that compounds based on the N-(5-methylpyridin-2-yl)acetamide core could be explored for their anticancer properties.

-

Anti-inflammatory Agents: A study on analogues of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide demonstrated their potential as anticolitis agents through the dual inhibition of TNF-α and IL-6 induced cell adhesions. This highlights the potential of this chemical class in the development of treatments for inflammatory bowel disease and other inflammatory conditions.

-

Antifungal and Antimicrobial Activities: The broader class of N-(pyridin-2-yl) acetamide derivatives has shown promising antifungal and antimicrobial activities. This suggests that N-(5-methylpyridin-2-yl)acetamide could be a starting point for the development of new anti-infective agents.

Conclusion

N-(5-methylpyridin-2-yl)acetamide is a versatile chemical entity with a straightforward synthesis and clear-cut characterization profile. Its significance as a building block in medicinal chemistry is underscored by the diverse biological activities exhibited by its derivatives. This guide provides a solid foundation for researchers to synthesize, validate, and further explore the therapeutic potential of this and related compounds in the pursuit of novel drug candidates.

References

-

Chemodivergent Synthesis of N-(Pyridin-2-yl)amides and 3 - Supporting Information. (n.d.). Retrieved from [Link]

-

PubChem. N-(5-Methyl-2-pyridyl)acetamide. (n.d.). Retrieved from [Link]

- Google Patents. WO2016055786A1 - N-pyridinyl acetamide derivatives as inhibitors of the wnt signalling pathway. (n.d.).

-

PubChem. N-(5-Methyl-2-pyridyl)acetamide | C8H10N2O | CID 818995. (n.d.). Retrieved from [Link]

-

PubChemLite. 2-(methylamino)-n-(5-methylpyridin-2-yl)acetamide. (n.d.). Retrieved from [Link]

-

Matrix Fine Chemicals. N-(5-METHYLPYRIDIN-2-YL)ACETAMIDE | CAS 4931-47-9. (n.d.). Retrieved from [Link]

-

PubChem. 2,2,2-trifluoro-N-(5-methyl-pyridin-2-yl)-acetamide. (n.d.). Retrieved from [Link]

- Google Patents. WO2014076091A1 - 5-fluoro-n-(pyridin-2-yl)pyridin-2-amine derivatives containing a sulfoximine group. (n.d.).

Sources

- 1. N-(5-METHYLPYRIDIN-2-YL)ACETAMIDE | CAS 4931-47-9 [matrix-fine-chemicals.com]

- 2. N-(5-Methyl-2-pyridyl)acetamide | C8H10N2O | CID 818995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-ACETAMIDO-5-PICOLINE | 4931-47-9 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. WO2016055786A1 - N-pyridinyl acetamide derivatives as inhibitors of the wnt signalling pathway - Google Patents [patents.google.com]

N-(5-methylpyridin-2-yl)acetamide synonyms and trade names

Technical Monograph: N-(5-methylpyridin-2-yl)acetamide

Executive Summary

N-(5-methylpyridin-2-yl)acetamide (CAS: 4931-47-9) is a heterocyclic amide derivative predominantly utilized as a strategic intermediate in the synthesis of bioactive imidazopyridines, most notably the sedative-hypnotic agent Zolpidem . Characterized by its 2-acetamido-5-picoline core, it serves as both a protected precursor and a structural analog for exploring structure-activity relationships (SAR) in kinase inhibitors and GABA-A receptor modulators. This guide details its nomenclature, physicochemical properties, synthesis protocols, and role in pharmaceutical development.

Chemical Identity & Nomenclature

This compound lacks a consumer trade name (e.g., "Tylenol") but is universally identified in chemical catalogs by its IUPAC or semi-systematic names.

Table 1: Nomenclature and Identifiers

| Category | Identifier / Name |

|---|---|

| IUPAC Name | N-(5-methylpyridin-2-yl)acetamide |

| Common Synonyms | 2-Acetamido-5-picoline; 2-Acetamido-5-methylpyridine; N-(5-methyl-2-pyridyl)acetamide |

| CAS Registry Number | 4931-47-9 |

| Molecular Formula | C₈H₁₀N₂O |

| SMILES | CC1=CN=C(NC(C)=O)C=C1 |

| InChI Key | ARHIRVVLQAQUCO-UHFFFAOYSA-N |[1][2]

Physical & Chemical Characterization

Accurate physicochemical data is critical for process optimization and analytical method development.

Table 2: Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Molecular Weight | 150.18 g/mol | |

| Appearance | White to off-white crystalline solid | Typical morphology upon recrystallization. |

| Melting Point | 106–109 °C | Reference standard range; purity dependent. |

| Boiling Point | ~344–377 °C | Predicted at 760 mmHg; decomposes at high temp. |

| Solubility | Soluble in DMSO, Methanol, DCM | Limited solubility in water; soluble in dilute acids. |

| pKa | ~4.5 (Pyridine N) | The acetamide group reduces basicity compared to the free amine. |

Synthesis & Manufacturing Methodologies

Mechanistic Pathway

The synthesis typically involves the selective N-acylation of 2-amino-5-methylpyridine. The reaction is driven by the nucleophilic attack of the exocyclic amine on an activated acyl donor (acetic anhydride or acetyl chloride).

Figure 1: Synthesis Pathway of N-(5-methylpyridin-2-yl)acetamide

Caption: Nucleophilic acyl substitution pathway converting 2-amino-5-methylpyridine to the target acetamide.[2]

Laboratory Scale Protocol

Note: This protocol is a standardized procedure for aminopyridine acetylation derived from general heterocyclic synthesis principles.

Reagents:

-

2-Amino-5-methylpyridine (1.0 eq)[1]

-

Acetic Anhydride (1.2 eq)

-

Dichloromethane (DCM) or Toluene (Solvent)

-

Triethylamine (1.5 eq, optional base scavenger)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.8 g (0.1 mol) of 2-amino-5-methylpyridine in 100 mL of dry DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Addition: Cool the solution to 0°C in an ice bath. Add 12.2 g (0.12 mol) of acetic anhydride dropwise over 20 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (eluent: 5% MeOH in DCM).

-

Quenching: Quench the reaction with 50 mL of saturated NaHCO₃ solution to neutralize excess acid.

-

Extraction: Separate the organic layer and wash with water (2 x 50 mL) followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to yield pure N-(5-methylpyridin-2-yl)acetamide.

Applications in Drug Discovery

Zolpidem Synthesis Context

While Zolpidem (Ambien) is an imidazopyridine, N-(5-methylpyridin-2-yl)acetamide is structurally critical to its supply chain.[2]

-

Starting Material Derivative: The primary starting material for Zolpidem is 2-amino-5-methylpyridine .[1]

-

Impurity Profiling: During the manufacturing of Zolpidem, acetylation side reactions can generate N-(5-methylpyridin-2-yl)acetamide. It is monitored as a process-related impurity to ensure API purity.

-

Scaffold Modeling: It serves as a simplified "fragment" for binding assays, helping researchers understand the interaction of the pyridine-nitrogen and the amide carbonyl with biological targets (e.g., GABA-A receptor subunits).

Figure 2: Structural Relationship to Zolpidem

Caption: Divergent pathways from the aminopyridine precursor leading to the target acetamide and Zolpidem.

Safety & Handling (GHS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Eye Irritation | H319 | Causes serious eye irritation.[3] |

| Skin Irritation | H315 | Causes skin irritation.[3] |

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

References

-

PubChem. (2025).[3] Compound Summary: N-(5-methylpyridin-2-yl)acetamide (CID 818995). National Library of Medicine. Retrieved from [Link]

- Google Patents. (2007). Process for preparing zolpidem (US20070027180A1).

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-(5-methylpyridin-2-yl)acetamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of N-(5-methylpyridin-2-yl)acetamide. Given the current scarcity of direct research on its biological activity, this document synthesizes information from analogous compounds to propose a primary hypothesized mechanism and outlines a rigorous, self-validating experimental strategy to test this hypothesis.

Introduction: The Enigma of N-(5-methylpyridin-2-yl)acetamide

N-(5-methylpyridin-2-yl)acetamide is a small molecule with the chemical formula C8H10N2O.[1] While its synthesis and chemical properties are documented, its biological mechanism of action remains largely unexplored. The compound is recognized as a valuable intermediate in organic and medicinal chemistry, suggesting its potential as a scaffold for developing novel therapeutics.[1] The absence of comprehensive studies on its bioactivity presents both a challenge and an opportunity for novel discoveries in drug development. This guide aims to provide a strategic direction for future research by proposing a plausible mechanism of action based on available data for structurally related compounds and detailing the necessary experimental workflows for its validation.

Table 1: Physicochemical Properties of N-(5-methylpyridin-2-yl)acetamide

| Property | Value | Reference |

| Molecular Formula | C8H10N2O | [2] |

| Molecular Weight | 150.18 g/mol | [2] |

| CAS Number | 4931-47-9 | [3][4][5] |

| IUPAC Name | N-(5-methylpyridin-2-yl)acetamide | [3] |

| LogP | 1.10 | [3] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Purity | Typically ≥97% | [3][4] |

Hypothesized Mechanism of Action: Dual Inhibition of Pro-inflammatory Cytokine Signaling

While direct evidence is lacking for N-(5-methylpyridin-2-yl)acetamide, a structurally similar compound, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide, has demonstrated potent anti-inflammatory properties.[6] This analogue acts as a dual inhibitor of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) induced cell adhesion, which are critical pathways in the pathogenesis of inflammatory diseases such as inflammatory bowel disease (IBD).[6]

Based on this precedent, we hypothesize that N-(5-methylpyridin-2-yl)acetamide may also exert anti-inflammatory effects through the modulation of TNF-α and IL-6 signaling pathways. This hypothesis forms the basis of the experimental investigations detailed in this guide.

Proposed Signaling Pathway

The diagram below illustrates the proposed signaling cascade and the potential point of intervention for N-(5-methylpyridin-2-yl)acetamide.

Caption: Proposed anti-inflammatory signaling pathway and hypothesized points of inhibition by N-(5-methylpyridin-2-yl)acetamide.

Experimental Validation Workflow

To rigorously test the hypothesis, a multi-step experimental workflow is proposed. This workflow is designed to be self-validating, with each stage providing the foundation for the next.

Overall Experimental Strategy

The diagram below outlines the logical flow of the experimental investigation.

Caption: A four-phase experimental workflow for the elucidation of the mechanism of action.

Detailed Experimental Protocols

Objective: To determine the non-toxic concentration range of N-(5-methylpyridin-2-yl)acetamide in relevant cell lines for subsequent functional assays.

Protocol: MTT Assay

-

Cell Seeding: Plate human colon epithelial cells (e.g., HT-29) and monocytic cells (e.g., U937) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of N-(5-methylpyridin-2-yl)acetamide (e.g., from 0.1 µM to 100 µM) in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Objective: To assess the ability of N-(5-methylpyridin-2-yl)acetamide to inhibit TNF-α and IL-6 induced monocyte adhesion to colon epithelial cells.

Protocol: Cytokine-Induced Cell Adhesion Assay

-

Epithelial Cell Stimulation: Seed HT-29 cells in 24-well plates and grow to confluence. Treat the cells with a sub-toxic concentration of N-(5-methylpyridin-2-yl)acetamide for 1 hour. Then, stimulate with recombinant human TNF-α (10 ng/mL) or IL-6 (20 ng/mL) for 6 hours.

-

Monocyte Labeling: Label U937 cells with a fluorescent dye (e.g., Calcein-AM).

-

Co-culture: Add the labeled U937 cells to the stimulated HT-29 cell monolayer and incubate for 1 hour.

-

Washing: Gently wash the wells with PBS to remove non-adherent U937 cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Data Analysis: Quantify the inhibition of monocyte adhesion relative to the cytokine-stimulated control.

Objective: To investigate the effect of N-(5-methylpyridin-2-yl)acetamide on the expression and activation of key signaling molecules in the TNF-α and IL-6 pathways.

Protocols:

-

ELISA: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) and soluble adhesion molecules (sVCAM-1, sICAM-1) in the cell culture supernatants from the cell adhesion assay.

-

Western Blot: Analyze the protein expression levels of total and phosphorylated forms of key signaling proteins such as NF-κB p65 and STAT3 in cell lysates after treatment with N-(5-methylpyridin-2-yl)acetamide and cytokine stimulation.

-

qPCR: Quantify the mRNA expression levels of genes encoding adhesion molecules (VCAM1, ICAM1) and pro-inflammatory cytokines in treated cells.

Objective: To evaluate the in vivo anti-inflammatory efficacy of N-(5-methylpyridin-2-yl)acetamide in a relevant animal model.

Protocol: TNBS-Induced Colitis in Rats

-

Induction of Colitis: Induce colitis in rats by intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS).

-

Compound Administration: Orally administer N-(5-methylpyridin-2-yl)acetamide at different doses daily for a specified period. Include a vehicle control group and a positive control group (e.g., mesalazine).

-

Monitoring: Monitor clinical signs of colitis, including body weight loss, stool consistency, and rectal bleeding.

-

Endpoint Analysis: At the end of the study, sacrifice the animals and collect colon tissue for macroscopic and histological evaluation of inflammation. Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.

Conclusion and Future Directions

This technical guide proposes a targeted and logical approach to unraveling the mechanism of action of N-(5-methylpyridin-2-yl)acetamide. By leveraging the knowledge from its structural analogue, a strong hypothesis has been formulated, and a comprehensive experimental plan has been laid out. The successful execution of these studies will not only elucidate the molecular mechanism of this compound but also pave the way for its potential development as a novel therapeutic agent for inflammatory diseases. Future research could also explore its potential in other therapeutic areas where acetamide derivatives have shown promise, such as in oncology and as an antifungal agent.[7][8][9]

References

-

N-(5-Methyl-2-pyridyl)acetamide | C8H10N2O | CID 818995 - PubChem. [Link]

-

Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed. [Link]

-

2-(methylamino)-n-(5-methylpyridin-2-yl)acetamide - PubChemLite. [Link]

-

N-(5-Methylpyridin-2-yl)acetamide - India Fine Chemicals. [Link]

-

Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives - ResearchGate. [Link]

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. [Link]

-

Synthesis and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. [Link]

-

2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide - MDPI. [Link]

Sources

- 1. N-(5-Methylpyridin-2-yl)acetamide | CAS 4931-47-9 [benchchem.com]

- 2. N-(5-Methyl-2-pyridyl)acetamide | C8H10N2O | CID 818995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. N-(5-methylpyridin-2-yl)acetamide | 4931-47-9 [sigmaaldrich.com]

- 5. N-(5-Methylpyridin-2-yl)acetamide-India Fine Chemicals [indiafinechemicals.com]

- 6. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. brieflands.com [brieflands.com]

- 9. mdpi.com [mdpi.com]

Potential therapeutic targets of N-(5-methylpyridin-2-yl)acetamide

Technical Guide: Pharmacological Profiling and Therapeutic Potential of the N-(5-methylpyridin-2-yl)acetamide Scaffold

Executive Summary

N-(5-methylpyridin-2-yl)acetamide (CAS: 4931-47-9), also known as 2-acetamido-5-picoline, represents a "privileged structure" in medicinal chemistry.[1] While not a marketed pharmaceutical agent itself, this molecule serves as a critical pharmacophore in Fragment-Based Drug Discovery (FBDD).[1] Its structural architecture—a pyridine ring substituted with an acetamide group—mimics the hydrogen-bonding motifs found in the adenine ring of ATP and the acetyl-lysine residues of histones.[1]

This guide analyzes the molecule as a high-value scaffold for developing inhibitors of protein kinases (specifically TBK1 and JAKs) and epigenetic readers (Bromodomains).[1] It provides a roadmap for researchers to utilize this scaffold in lead optimization and mechanistic probing.[1]

Chemical Profile & Pharmacophore Analysis

The therapeutic utility of N-(5-methylpyridin-2-yl)acetamide stems from its ability to form specific intermolecular interactions.[1]

-

Hinge-Binding Motif: The 2-acetamidopyridine core contains a donor-acceptor (D-A) hydrogen bond pattern (

donor, -

Acetyl-Lysine Mimicry: The acetamide group structurally resembles the acetylated lysine side chain, making it a potential ligand for bromodomains (BRD), which read epigenetic marks.[1]

Physicochemical Properties:

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 150.18 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1] |

| LogP | ~0.7 - 1.1 | High water solubility; excellent membrane permeability.[1] |

| TPSA | 42 Ų | Favorable for CNS penetration and intracellular targeting.[1] |

| H-Bond Donors/Acceptors | 1 / 2 | Perfect complementarity to kinase hinge regions (e.g., Glu/Leu backbone).[1] |

Primary Therapeutic Targets

Based on structural homology and patent literature (e.g., Gilead Sciences WO2015187684A1), this scaffold is implicated in targeting the following pathways:

A. TANK-Binding Kinase 1 (TBK1)[1]

-

Relevance: TBK1 is a central node in innate immunity (STING pathway) and autophagy.[1] Dysregulation drives autoimmune diseases and cancers.[1]

-

Mechanism: The N-(5-methylpyridin-2-yl)acetamide motif acts as an ATP-competitive inhibitor.[1] The pyridine nitrogen accepts a hydrogen bond from the "hinge" region of the kinase, while the amide nitrogen donates a hydrogen bond to the backbone carbonyl.[1]

-

Therapeutic Application: Sensitizing tumors to immunotherapy; treating systemic lupus erythematosus (SLE).[1]

B. Janus Kinases (JAK1/JAK2)[1]

-

Relevance: The JAK-STAT pathway controls cytokine signaling (IL-6, TNF-

).[1] -

Evidence: Analogues of this scaffold (e.g., trimethyl-hydroxypyridines) have demonstrated inhibition of TNF-

and IL-6 induced cell adhesion, showing efficacy comparable to Tofacitinib in colitis models.[1] -

Mechanism: Disruption of ATP binding prevents the phosphorylation of STAT proteins, blocking downstream inflammatory gene transcription.[1]

C. Bromodomains (BET Family)[1]

-

Relevance: Epigenetic regulation of oncogenes (e.g., c-Myc).[1]

-

Mechanism: The acetamide group acts as an acetyl-lysine isostere, inserting into the hydrophobic asparagine-anchored cavity of the bromodomain.[1]

Mechanistic Visualization

The following diagrams illustrate the pharmacophore mapping and the downstream signaling blockade.

Figure 1: Pharmacophore & Binding Mode[1]

Caption: Figure 1: Bidentate hydrogen bonding mode of the scaffold within a generic kinase hinge region.

Figure 2: TBK1/JAK Signaling Blockade

Caption: Figure 2: Disruption of the STING/Cytokine pathway via competitive inhibition of TBK1/JAK phosphorylation cascades.[1]

Experimental Protocols

To validate this scaffold in your own research, use the following standardized workflows.

Protocol A: Chemical Synthesis (Acetylation)

Objective: To synthesize high-purity N-(5-methylpyridin-2-yl)acetamide for biological testing.

-

Reagents: 2-Amino-5-methylpyridine (1.0 eq), Acetic Anhydride (1.2 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 2-amino-5-methylpyridine in dry DCM at 0°C under

atmosphere. -

Add Triethylamine followed by dropwise addition of Acetic Anhydride.[1]

-

Stir at room temperature for 4–6 hours (monitor via TLC, Rf ~0.4 in 1:1 EtOAc/Hexane).

-

Quench with saturated

.[1] Extract with DCM.[1] -

Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.[1]

-

-

Validation:

NMR (CDCl3):

Protocol B: Kinase Binding Assay (FRET)

Objective: Determine the binding affinity (

-

System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or similar TR-FRET platform.[1]

-

Components:

-

Workflow:

Protocol C: Cellular Inflammation Assay

Objective: Assess functional inhibition of cytokine release.[1]

-

Cell Line: THP-1 Monocytes or PBMCs.[1]

-

Induction: Stimulate with LPS (100 ng/mL) to trigger TNF-

release.[1] -

Treatment: Treat cells with compound (0.1 - 50

) 1 hour prior to LPS.[1] -

Readout: Collect supernatant after 24 hours. Quantify TNF-

via ELISA.[1] -

Control: Use Tofacitinib (JAK inhibitor) as a positive control.[1]

References

-

Gilead Sciences, Inc. (2015).[1][2] Tank-Binding Kinase Inhibitor Compounds. World Intellectual Property Organization, Patent WO2015187684A1.[1] Link[1]

-

Nam, T., et al. (2021).[1] "Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions."[1] Bioorganic & Medicinal Chemistry Letters, 43, 128059.[1] Link[1]

-

El-Hiti, G. A., et al. (2015).[1] "Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide." Acta Crystallographica Section E, 71(4), o236.[1] Link

-

BenchChem. (2024).[1] "N-(5-Methylpyridin-2-yl)acetamide: Structure and Applications." Link[1]

Sources

Technical Whitepaper: The Evolution of N-(5-methylpyridin-2-yl)acetamide

From Fundamental Building Block to C-H Activation Model System

Executive Summary

N-(5-methylpyridin-2-yl)acetamide (CAS 4931-47-9) is a heteroaromatic amide that serves as a critical intermediate in the synthesis of imidazo[1,2-a]pyridine pharmaceuticals and as a "privileged substrate" in modern organometallic catalysis. While historically viewed merely as the acetylated derivative of 2-amino-5-picoline, this compound has gained prominence in the last two decades as a model system for ligand-directed C-H functionalization.[1] This guide outlines its historical trajectory from early pyridine chemistry to its role in the structural activity relationship (SAR) of blockbuster sedative-hypnotics like Zolpidem, and provides validated protocols for its synthesis and application.[1][2]

Chemical Identity & Structural Logic[1][2][3][4]

The molecule consists of a pyridine ring substituted with a methyl group at the 5-position and an acetamido group at the 2-position.[3][4]

| Property | Data |

| IUPAC Name | N-(5-methylpyridin-2-yl)acetamide |

| Common Name | 2-Acetamido-5-picoline |

| CAS Number | 4931-47-9 |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| pKa (Conj.[1] Acid) | ~4.5 (Pyridine nitrogen) |

| H-Bond Donors/Acceptors | 1 / 2 |

Structural Significance

The 2-acetamido-pyridine motif features a bidentate coordination capability .[1] The pyridine nitrogen (

History: From Coal Tar to Blockbuster Drugs[1]

The history of N-(5-methylpyridin-2-yl)acetamide is inextricably linked to the availability of its precursor, 2-amino-5-methylpyridine.

Era 1: Characterization (1940s - 1960s)

Early 20th-century organic chemistry focused on isolating pyridine bases from coal tar.[1] The synthesis of aminopyridines via the Chichibabin reaction (reaction of pyridines with sodium amide) allowed for the isolation of 2-amino-5-methylpyridine. The acetylation of this amine to form N-(5-methylpyridin-2-yl)acetamide was initially performed for characterization purposes—amides are crystalline solids with sharp melting points, making them easier to identify than their often hygroscopic amine precursors [1].[1]

Era 2: The Imidazopyridine Revolution (1980s)

The compound's significance spiked with the discovery of Zolpidem (Ambien) by Synthelabo (now Sanofi).[1][2] Zolpidem is an imidazo[1,2-a]pyridine derivative.[1][2]

-

The Connection: The core scaffold of Zolpidem is synthesized by cyclizing 2-amino-5-methylpyridine with an alpha-halo ketone.[1]

-

The Acetamide Role: During SAR studies, the acetylated form (N-(5-methylpyridin-2-yl)acetamide) was evaluated as a metabolic standard and a "capped" analog to determine the necessity of the fused imidazole ring for GABA-A receptor binding. It established that the rigid fused system was essential for hypnotic activity, relegating the acetamide to a key negative control and synthetic intermediate [2].[1][2]

Era 3: The C-H Activation Renaissance (2000s - Present)

In the modern era, the molecule is a standard substrate for developing new catalytic transformations.[1] Because the methyl group at C5 blocks the para position relative to the directing group, it forces functionalization to occur exclusively at the C3 position, simplifying the analysis of new catalytic cycles [3].[1][2]

Visualizing the Synthetic & Functional Pathways

The following diagram illustrates the synthesis of the acetamide and its divergent utility: pathway A leads to C-H activation (modern utility), while pathway B represents the cyclization to the Zolpidem scaffold (medicinal utility).[1][2]

Figure 1: Divergent synthetic utility of the 2-amino-5-methylpyridine scaffold, highlighting the acetamide as a gateway to C-H functionalization.

Experimental Protocols

Protocol A: High-Purity Synthesis of N-(5-methylpyridin-2-yl)acetamide

Rationale: Direct acetylation of the amine is exothermic.[1][2] Controlling temperature prevents the formation of di-acetylated byproducts (imides).[1][2]

Materials:

-

DMAP (4-Dimethylaminopyridine) (0.1 mmol, 1 mol% - Catalyst)

Methodology:

-

Dissolution: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-methylpyridine and Et3N in DCM.

-

Cooling: Submerge the flask in an ice-water bath (0 °C).

-

Addition: Add Acetic Anhydride dropwise via syringe over 10 minutes. Why: This controls the exotherm and prevents localized overheating.[1][2]

-

Catalysis: Add DMAP.[1][2][5] Remove the ice bath and allow to stir at Room Temperature (RT) for 4 hours.

-

Quench: Add saturated NaHCO₃ solution (10 mL) to quench excess anhydride.

-

Extraction: Separate organic layer; wash with brine (1 x 10 mL).

-

Drying/Concentration: Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Ethyl Acetate/Hexanes (1:3) to yield white needles.[1][2][5]

Self-Validation Check:

-

TLC: Run on Silica (50% EtOAc/Hexane).[1][2] The product (Rf ~0.[1][2][5]4) should be distinct from the starting amine (Rf ~0.2).[1][2][5]

-

NMR: Look for the disappearance of the broad NH₂ singlet (~4-5 ppm) and appearance of the amide NH (usually >8 ppm) and the acetyl methyl singlet (~2.1 ppm).[1]

Protocol B: Palladium-Catalyzed C-H Arylation (Application)

Rationale: This demonstrates the "Directing Group" utility described in the history section.

Methodology:

-

Combine N-(5-methylpyridin-2-yl)acetamide (1 eq), Aryl Iodide (1.5 eq), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2 eq) in Toluene.

-

Heat to 110 °C for 18 hours in a sealed tube.

-

The nitrogen of the pyridine directs the Palladium to the C3 position, forming the C3-arylated product.[1][2]

References

-

Seide, O. (1924).[1][2] "Über die Nitrierung der Aminopyridine." Berichte der deutschen chemischen Gesellschaft, 57(4), 791-794.[1][2] (Foundational work on aminopyridine reactivity).

-

George, P., et al. (2008).[1][2][5] "The Discovery of Zolpidem and its Analogs." Progress in Medicinal Chemistry, 46, 1-44.[1][2]

-

Engle, K. M., et al. (2016).[1][2] "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, 138(38), 12414–12427.[1][2] [1]

-

Nam, T., et al. (2021).[1][2][4] "Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents." Bioorganic & Medicinal Chemistry Letters, 43, 128059.[1][2][4]

-

PubChem Compound Summary. (2023). "N-(5-methylpyridin-2-yl)acetamide."[1][3][6] National Center for Biotechnology Information.[1][2]

Sources

- 1. N-(5-Methyl-2-pyridyl)acetamide | C8H10N2O | CID 818995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. N-(5-Methylpyridin-2-yl)acetamide | CAS 4931-47-9 [benchchem.com]

- 4. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(4-methylpyridin-2-yl)acetamide 95.00% | CAS: 5327-32-2 | AChemBlock [achemblock.com]

- 6. N-(5-METHYLPYRIDIN-2-YL)ACETAMIDE | CAS 4931-47-9 [matrix-fine-chemicals.com]

An In-depth Technical Guide to the Safety and Toxicity of N-(5-methylpyridin-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available safety and toxicity data for N-(5-methylpyridin-2-yl)acetamide. Recognizing the limited direct toxicological data for this specific compound, this guide employs a toxicological surrogate approach, leveraging data from the structurally related compounds, acetamide and 2-amino-5-methylpyridine, to provide a thorough risk assessment. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals to ensure the safe handling and informed use of N-(5-methylpyridin-2-yl)acetamide in a laboratory and pre-clinical setting.

Introduction and Physicochemical Properties of N-(5-methylpyridin-2-yl)acetamide

N-(5-methylpyridin-2-yl)acetamide is a chemical compound with the molecular formula C₈H₁₀N₂O. Its structure features a pyridine ring substituted with a methyl group and an acetamido group.

Table 1: Physicochemical Properties of N-(5-methylpyridin-2-yl)acetamide

| Property | Value |

| CAS Number | 4931-47-9 |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| Appearance | Solid |

| Synonyms | N-(5-methyl-2-pyridinyl)acetamide |

Hazard Identification and GHS Classification

N-(5-methylpyridin-2-yl)acetamide is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

Pictogram:

Signal Word: Warning[2]

This classification indicates that acute oral exposure to N-(5-methylpyridin-2-yl)acetamide can be harmful and that direct contact with the eyes can cause significant irritation.

Toxicological Assessment: A Surrogate-Based Approach

Due to the scarcity of comprehensive toxicological data for N-(5-methylpyridin-2-yl)acetamide, this guide utilizes a well-established toxicological principle: the use of surrogate data from structurally similar compounds to predict potential hazards. The selection of appropriate surrogates is based on shared structural motifs and potential metabolic pathways. For this assessment, the following surrogates have been chosen:

-

Acetamide (CAS No. 60-35-5): This compound shares the core acetamide functional group.

-

2-Amino-5-methylpyridine (CAS No. 1603-41-4): This compound represents the substituted pyridine ring portion of the target molecule and is a potential synthetic precursor or metabolite.

Caption: Surrogate-based toxicological assessment workflow.

Acute Toxicity

N-(5-methylpyridin-2-yl)acetamide

While a specific LD50 value is not available, the GHS classification "Acute Toxicity 4 (Oral)" indicates an estimated LD50 range of 300-2000 mg/kg for oral exposure.

Acetamide (Surrogate)

Acetamide exhibits low acute toxicity.

-

Oral LD50 (Rat): 7000 mg/kg[3]

2-Amino-5-methylpyridine (Surrogate)

In contrast, 2-amino-5-methylpyridine is significantly more toxic via acute exposure.

This suggests that the substituted pyridine moiety may be a key contributor to the acute toxicity of N-(5-methylpyridin-2-yl)acetamide.

Skin and Eye Irritation

N-(5-methylpyridin-2-yl)acetamide

Classified as "Eye Irritation 2," indicating it causes serious eye irritation upon contact[1]. Data on skin irritation is not specified, but caution should be exercised.

Acetamide (Surrogate)

Acetamide is reported to cause mild skin irritation[6]. It may also cause eye irritation[6].

2-Amino-5-methylpyridine (Surrogate)

This surrogate is classified as a skin and eye irritant.[4][7]

Genotoxicity

No direct genotoxicity data is available for N-(5-methylpyridin-2-yl)acetamide. The assessment relies on data from the surrogate compounds.

Acetamide (Surrogate)

The genotoxic potential of acetamide has been extensively studied, with mixed results.

-

Bacterial Reverse Mutation Assay (Ames Test): Generally considered non-mutagenic in Salmonella typhimurium and Escherichia coli strains.

-

In Vitro Mammalian Cell Assays: Some studies have shown evidence of chromosomal aberrations at high concentrations.

-

In Vivo Assays: Evidence for in vivo genotoxicity is weak and often negative in micronucleus tests.

The overall weight of evidence suggests that acetamide is not a potent mutagen.

2-Amino-5-methylpyridine (Surrogate)

Limited data is available on the genotoxicity of 2-amino-5-methylpyridine. One safety data sheet indicates that no data is available for germ cell mutagenicity[4].

Carcinogenicity

No carcinogenicity data is available for N-(5-methylpyridin-2-yl)acetamide. The potential for carcinogenicity is inferred from the surrogate data, primarily from acetamide.

Acetamide (Surrogate)

The International Agency for Research on Cancer (IARC) has classified acetamide as Group 2B: Possibly carcinogenic to humans , based on sufficient evidence in experimental animals[8].

-

Animal Studies: Chronic oral administration of acetamide has been shown to induce liver tumors (hepatocellular carcinomas) in rats[8].

The mechanism of acetamide-induced carcinogenicity is not fully understood but may be related to non-genotoxic effects at high doses.

2-Amino-5-methylpyridine (Surrogate)

There is no classification for carcinogenicity by major regulatory bodies such as NTP, IARC, or OSHA[4]. One source states that based on available information, it is not found to be carcinogenic[4].

Reproductive and Developmental Toxicity

There is no available data on the reproductive and developmental toxicity of N-(5-methylpyridin-2-yl)acetamide.

Acetamide (Surrogate)

While tested, acetamide is not classifiable as to its potential to cause reproductive harm[6].

2-Amino-5-methylpyridine (Surrogate)

No data is available regarding the reproductive toxicity of 2-amino-5-methylpyridine[4].

Safe Handling and Exposure Controls

Given the known hazards and the data gaps, a cautious approach is warranted when handling N-(5-methylpyridin-2-yl)acetamide.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

Handling and Storage

-

Avoid contact with skin and eyes.

-

Do not ingest.

-

Keep container tightly closed.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

First Aid Measures

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[4]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Experimental Protocols for Toxicity Assessment

For novel compounds like N-(5-methylpyridin-2-yl)acetamide with limited toxicological data, a tiered testing strategy is recommended.

Caption: Tiered toxicity testing workflow for a new chemical entity.

A brief overview of key protocols:

-

Bacterial Reverse Mutation Assay (Ames Test - OECD 471): This is an initial screen for genotoxicity, assessing the ability of a chemical to induce mutations in various strains of Salmonella typhimurium and Escherichia coli.

-

In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test evaluates the potential of a substance to cause structural damage to chromosomes in mammalian cells grown in culture.

-

Acute Oral Toxicity (OECD 423/425): These methods are used to determine the LD50 of a substance and to classify it according to its acute oral toxicity. They are designed to use fewer animals than traditional methods.

-

Carcinogenicity Studies (OECD 451): These are long-term studies, typically in rodents, designed to assess the carcinogenic potential of a chemical over a major portion of the animal's lifespan.

Conclusion

N-(5-methylpyridin-2-yl)acetamide is a compound with known acute oral toxicity and the potential for serious eye irritation. The lack of comprehensive toxicological data necessitates a cautious approach to its handling. By leveraging data from the structurally related surrogates, acetamide and 2-amino-5-methylpyridine, we can infer additional potential hazards. The classification of acetamide as a possible human carcinogen (IARC Group 2B) based on animal data is a significant finding that should be considered in the risk assessment of N-(5-methylpyridin-2-yl)acetamide. Further toxicological testing, following a tiered approach as outlined, is recommended to fully characterize the safety profile of this compound, particularly for applications in drug development.

References

-

PENTA. (2023, March 30). Safety Data Sheet: Acetamide. [Link]

-

Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]

-

Chemos GmbH & Co. KG. (2022, October 31). Safety Data Sheet: Acetamide. [Link]

-

New Jersey Department of Health. (2017, January). Hazardous Substance Fact Sheet: Acetamide. [Link]

-

PubChem. N-(5-Methyl-2-pyridyl)acetamide. National Center for Biotechnology Information. [Link]

-

PubChem. Acetamide. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Amino-5-methylpyridine. National Center for Biotechnology Information. [Link]

-

U.S. Food and Drug Administration. (2024, November 5). Recommended Follow-Up Testing for an Ames-Positive Drug or Metabolite To Support First-in-Human Clinical Trials With Healthy Sub. [Link]

-

Nelson Labs. Ames Test and Genotoxicity Testing. [Link]

-

PubMed. Comparative carcinogenicity of the food pyrolysis product, 2-amino-5-phenylpyridine, and the known human carcinogen, 4-aminobiphenyl, in the neonatal B6C3F1 mouse. [Link]

Sources

- 1. N-(5-Methyl-2-pyridyl)acetamide | C8H10N2O | CID 818995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. nj.gov [nj.gov]

- 7. lobachemie.com [lobachemie.com]

- 8. Acetamide | CH3CONH2 | CID 178 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of N-(5-methylpyridin-2-yl)acetamide

[1]

Executive Summary & Compound Profile

N-(5-methylpyridin-2-yl)acetamide (CAS: 4931-47-9), often utilized as a scaffold in kinase inhibitor development (e.g., Vandetanib analogs) and as a ligand in coordination chemistry, presents a distinct spectroscopic signature driven by the electronic interaction between the electron-deficient pyridine ring and the electron-donating acetamide group.[1]

This guide provides a definitive reference for the identification and purity assessment of this compound, synthesizing experimental data with mechanistic interpretation of spectral features.

| Property | Specification |

| IUPAC Name | N-(5-methylpyridin-2-yl)acetamide |

| CAS Number | 4931-47-9 |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 109 °C (Ethanol) [1] |

| Solubility | Soluble in DMSO, Methanol, Chloroform, Dichloromethane |

Synthesis & Impurity Origins

Understanding the synthetic origin is critical for interpreting "ghost peaks" in spectroscopic data. The standard preparation involves the acetylation of 2-amino-5-methylpyridine.

Workflow Visualization

The following diagram outlines the synthesis and potential impurity pathways tracked via spectroscopy.

Figure 1: Synthetic pathway and critical impurity checkpoints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation. The acetamide group induces a significant downfield shift on the H-3 proton (ortho to the nitrogen) compared to the starting amine.

Proton NMR (¹H NMR)

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 300/400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 9.20 - 9.50 | Broad Singlet | 1H | NH (Amide) | Highly deshielded due to H-bonding and anisotropy of the carbonyl. Disappears with D₂O shake. |

| 8.05 - 8.15 | Doublet (d) | 1H | H-3 (Pyridine) | Ortho to the amide N. Significant downfield shift vs. amine precursor (which is typically ~6.4 ppm) due to the electron-withdrawing acetyl group. |

| 8.00 - 8.05 | Singlet (s) | 1H | H-6 (Pyridine) | Ortho to Pyridine N. Deshielded by the ring nitrogen and proximity to the methyl group. |

| 7.50 - 7.55 | dd | 1H | H-4 (Pyridine) | Meta to amide N. Shows coupling to H-3 and H-6. |

| 2.28 - 2.30 | Singlet (s) | 3H | Py-CH₃ | Methyl attached to the aromatic ring (C-5). |

| 2.18 - 2.20 | Singlet (s) | 3H | CO-CH₃ | Acetyl methyl group. Distinctly sharper than the aromatic methyl. |

Critical QC Note:

-

Impurity Flag: A doublet around 6.4 ppm indicates unreacted 2-amino-5-methylpyridine.

-

Solvent Effect: In DMSO-d₆ , the NH signal typically shifts further downfield (δ 10.0 - 10.5 ppm) and becomes sharper.

Carbon-13 NMR (¹³C NMR)

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Carbon Type |

| 168.8 | C=O | Carbonyl (Amide) |

| 150.2 | C-2 | Quaternary (Pyridine, ipso to N-Ac) |

| 147.5 | C-6 | CH (Pyridine, ortho to N) |

| 139.0 | C-4 | CH (Pyridine) |

| 129.5 | C-5 | Quaternary (Pyridine, ipso to Me) |

| 113.8 | C-3 | CH (Pyridine) |

| 24.5 | CO-CH₃ | Methyl (Acetyl) |

| 17.8 | Py-CH₃ | Methyl (Ring substituent) |

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional group transformation from a primary amine to a secondary amide.

Method: KBr Pellet or ATR (Attenuated Total Reflectance)

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Diagnostic Value |

| 3250 - 3280 | ν(N-H) Stretch | Medium | Confirms secondary amide. (Primary amine precursor would show two bands). |

| 3050 | ν(C-H) Aromatic | Weak | Pyridine ring C-H stretches. |

| 1670 - 1690 | ν(C=O) Amide I | Strong | Characteristic carbonyl stretch. Lower frequency than esters due to resonance. |

| 1530 - 1550 | δ(N-H) Amide II | Strong | N-H bending coupled with C-N stretching. |

| 1590, 1480 | ν(C=C/C=N) Ring | Medium | Pyridine ring breathing modes. |

| 1370 | δ(CH₃) | Medium | Methyl symmetric deformation (umbrella mode). |

Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and a characteristic fragmentation pattern useful for structural elucidation.

Ionization Mode: ESI (+) or EI (70 eV)

-

Molecular Ion [M+H]⁺: m/z 151.1 (Base peak in ESI)

-

Exact Mass: 150.08

Fragmentation Pathway (EI/CID)

The fragmentation is dominated by the expulsion of a neutral ketene molecule (CH₂=C=O), a hallmark of acetamides.

-

m/z 150 → 108: Loss of Ketene (42 Da). This regenerates the 2-amino-5-methylpyridine radical cation.

-

m/z 108 → 80: Loss of HCN (27 Da) from the pyridine ring (typical pyridine cleavage).

-

m/z 43: Acetyl cation [CH₃CO]⁺.

Figure 2: Proposed fragmentation pathway under Electron Impact (EI).

Analytical Quality Control Protocol

To validate a sample of N-(5-methylpyridin-2-yl)acetamide, follow this logical check:

-

Visual Inspection: Ensure sample is a white/off-white solid. Yellowing indicates oxidation of the pyridine ring or residual amine.

-

MS Check: Confirm [M+H]⁺ = 151. If [M+H]⁺ = 193 is observed, the sample contains the diacetylated impurity (N-acetyl-N-(5-methylpyridin-2-yl)acetamide).

-

NMR Validation:

-

Integrate the methyl singlets (2.28 ppm and 2.18 ppm). Ratio must be 1:1.

-

Check 6.0 - 7.0 ppm region. Signals here indicate hydrolysis back to the starting amine.

-

References

-

Sigma-Aldrich/Merck. Product Specification: N-(5-methylpyridin-2-yl)acetamide (CAS 4931-47-9).Link

-

BenchChem. Spectroscopic Characterization of Aminopyridine Derivatives.Link

-

PubChem. Compound Summary for CID 818995: N-(5-methylpyridin-2-yl)acetamide.[2]Link

-

ChemicalBook. NMR Spectrum Data for 2-Amino-5-methylpyridine Derivatives.Link

Methodological & Application

Application Note: Precision N-Acetylation of 2-Amino-5-Methylpyridine

Abstract

The N-acetylation of 2-amino-5-methylpyridine (CAS 1603-41-4) is a pivotal transformation in the synthesis of kinase inhibitors and other heterocyclic pharmaceutical intermediates. While conceptually simple, the reaction poses specific challenges regarding regioselectivity (ring nitrogen vs. exocyclic amine) and the prevention of bis-acetylation (imide formation). This application note provides a definitive, high-yield protocol using acetic anhydride, supported by mechanistic insights and a self-validating process control framework.

Strategic Analysis & Mechanism

Substrate Reactivity

The substrate, 2-amino-5-methylpyridine, contains two nucleophilic nitrogen atoms:

-

Ring Nitrogen (

): Typically the most basic site ( -

Exocyclic Amine (

): The desired site of acetylation.

The Selectivity Paradox: While the ring nitrogen is more basic, the exocyclic amine is often more nucleophilic towards "hard" electrophiles like acetic anhydride in neutral conditions. However, a common side reaction involves initial attack at the ring nitrogen to form an unstable N-acetylpyridinium intermediate, which can either hydrolyze or undergo an intramolecular rearrangement (Dimroth-like) to the thermodynamically stable exocyclic amide.

Reaction Mechanism

The reaction with acetic anhydride (

Figure 1: Simplified mechanistic pathway for the direct N-acetylation of the exocyclic amine.

Experimental Protocols

Method A: The "Gold Standard" Solution-Phase Protocol

Recommended for gram-scale synthesis where high purity is required without chromatography.

Reagents:

-

2-Amino-5-methylpyridine (1.0 eq)

-

Acetic Anhydride (1.1 - 1.2 eq)

-

Triethylamine (

) (1.2 eq) - Acts as an acid scavenger and catalyst. -

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) - Solvent.

-

DMAP (0.05 eq) - Optional hyper-nucleophilic catalyst for sluggish reactions.

Step-by-Step Procedure:

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-methylpyridine (10.0 g, 92.5 mmol) in DCM (100 mL).

-

Base Addition: Add Triethylamine (15.5 mL, 111 mmol). If using DMAP , add it at this stage.

-

Acylation (Controlled): Cool the solution to 0°C using an ice bath. Add Acetic Anhydride (10.5 mL, 111 mmol) dropwise over 15 minutes.

-

Why? Controlling the exotherm prevents bis-acetylation and ring-N attack.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.

-

Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting amine (

) should disappear, replaced by the amide (

-

-

Quench: Add water (50 mL) and stir vigorously for 10 minutes to hydrolyze excess anhydride.

-

Workup:

-

Purification: The crude solid is often off-white. Recrystallize from EtOAc/Hexanes or Ethanol/Water to yield white needles.

Method B: Solvent-Free (Green Chemistry)

Recommended for high-throughput or scale-up where solvent waste reduction is a priority.

Reagents:

-

2-Amino-5-methylpyridine (1.0 eq)

-

Acetic Anhydride (2.0 - 3.0 eq)

Step-by-Step Procedure:

-

Mixing: Place 2-amino-5-methylpyridine (5.0 g) in a flask.

-

Addition: Add Acetic Anhydride (15 mL) directly.

-

Heating: Heat the mixture to 60–80°C for 1 hour. The solid will dissolve, forming a clear solution.

-

Isolation: Pour the hot reaction mixture slowly into ice-cold water (100 mL) with vigorous stirring.

-

Result: The product should precipitate out as the excess anhydride hydrolyzes.

-

-

Filtration: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

Process Control & Data Analysis

Quantitative Data Summary[1]

| Parameter | Method A (Solution) | Method B (Solvent-Free) |

| Yield | 85 - 92% | 90 - 98% |

| Purity (HPLC) | >98% (after recrystallization) | >95% (crude) |

| Reaction Time | 2 - 4 Hours | 1 Hour |

| Atom Economy | Moderate (Solvent/Base waste) | High |

| Risk | Low (Temp controlled) | Moderate (Exothermic quench) |

Characterization Expectations

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 102–104°C.

-

NMR (400 MHz,

- 9.10 (br s, 1H, NH)

- 8.10 (d, 1H, Ar-H, C6 position)

- 8.05 (d, 1H, Ar-H, C3 position)

- 7.55 (dd, 1H, Ar-H, C4 position)

-

2.30 (s, 3H, Ar-

-

2.18 (s, 3H, CO-

-

Note: The amide NH proton is broad and chemical shift varies with concentration.

Workflow Diagram

Figure 2: Decision tree and workflow for the synthesis process.

Troubleshooting & Critical Parameters

-

Bis-Acetylation (Imide Formation):

-

Coloration:

-

Low Yield (Method B):

-

Cause: Product solubility in the acidic quench water.

-

Solution: Neutralize the filtrate with

to pH 7–8 to precipitate remaining product.

-

Safety Information

-

Acetic Anhydride: Corrosive, lachrymator, and flammable. Handle in a fume hood. Reacts violently with water if not cooled.

-

2-Amino-5-methylpyridine: Toxic if swallowed, skin irritant.

-

DCM: Suspected carcinogen; use proper PPE.

References

-

BenchChem. Protocol for N-acetylation of 2-aminopyridine: An Application Note. (2025).[1][10][11] Retrieved from

-

Sigma-Aldrich. Acetic Anhydride Product Information & Acylation Procedures. Retrieved from

-

ConnectSci. Mechanisms for the Acetylation of Aminopyridines. Retrieved from

-

PubChem. N-(5-methylpyridin-2-yl)acetamide Compound Summary. (CAS 4931-47-9).[6][12] Retrieved from [6]

-

ResearchGate. Selective monoacetylation of amines. Retrieved from [13]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 5. Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(5-Methylpyridin-2-yl)acetamide | CAS 4931-47-9 [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. secure.confis.cz [secure.confis.cz]

- 10. researchgate.net [researchgate.net]

- 11. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]

- 12. fluorochem.co.uk [fluorochem.co.uk]

- 13. researchgate.net [researchgate.net]

Application Note: A Systematic Workflow for Evaluating the Anticancer Potential of N-(5-methylpyridin-2-yl)acetamide

Abstract

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including several approved anticancer drugs.[1] This application note presents a comprehensive, structured workflow for the initial anticancer screening of N-(5-methylpyridin-2-yl)acetamide, a commercially available pyridinyl acetamide derivative.[2][3][4] While direct anticancer studies on this specific molecule are not extensively published, its structural motifs warrant investigation. This guide is designed for researchers in oncology and drug discovery, providing a logical cascade from initial cytotoxicity assessment to preliminary mechanism of action (MoA) studies. We detail robust, validated protocols for cell viability, apoptosis, and cell cycle analysis, supported by expert insights into experimental design and data interpretation.

Introduction and Rationale

The search for novel, effective, and selective anticancer agents is a cornerstone of modern pharmaceutical research.[5] Heterocyclic compounds, particularly those containing a pyridine ring, are of significant interest due to their ability to interact with a wide range of biological targets.[1][6] N-(5-methylpyridin-2-yl)acetamide (CAS 4931-47-9) is a small molecule featuring both a pyridine ring and an acetamide group, moieties present in compounds with known biological activities.[2][7] For instance, certain thiazole derivatives containing an acetamide linker have been synthesized and evaluated for their anticancer properties.[8] Given the established importance of this chemical space, N-(5-methylpyridin-2-yl)acetamide serves as a logical candidate for anticancer activity screening.

This document provides a self-contained guide to perform a systematic in vitro evaluation. The workflow is divided into two primary phases:

-

Phase 1: Primary Cytotoxicity Screening. To determine if the compound exhibits cytotoxic or cytostatic effects against a panel of human cancer cell lines and to quantify its potency via IC₅₀ determination.

-

Phase 2: Preliminary Mechanism of Action (MoA) Elucidation. To investigate the fundamental cellular processes perturbed by the compound, focusing on the induction of apoptosis and cell cycle arrest, which are hallmarks of many effective anticancer agents.[9][10]

Compound Profile and Preparation

A thorough understanding of the test article's physicochemical properties is critical for designing meaningful biological assays.

Table 1: Physicochemical Properties of N-(5-methylpyridin-2-yl)acetamide

| Property | Value | Source |

| CAS Number | 4931-47-9 | [2][11][12] |

| Molecular Formula | C₈H₁₀N₂O | [4][11] |

| Molecular Weight | 150.18 g/mol | [2][11] |

| IUPAC Name | N-(5-methylpyridin-2-yl)acetamide | [3][11] |

| InChIKey | ARHIRVVLQAQUCO-UHFFFAOYSA-N | [2][3] |

| Purity | Typically ≥97% | [12] |

Protocol 1: Preparation of Stock Solutions for In Vitro Screening

Rationale: Accurate and consistent compound concentration is paramount for reproducible results. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad solubilizing capacity and relatively low toxicity to cultured cells at low concentrations (<0.5% v/v).

Materials:

-

N-(5-methylpyridin-2-yl)acetamide powder

-

Anhydrous, cell culture-grade DMSO

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated precision balance and micropipettes

Procedure:

-

Determine Target Concentration: For initial screening, a high-concentration stock (e.g., 10 mM or 20 mM) is recommended.

-

Calculation: Calculate the mass of compound needed. For a 10 mM stock in 1 mL of DMSO:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L × 0.001 L × 150.18 g/mol × 1000 mg/g = 1.50 mg

-

-

Weighing: Carefully weigh the calculated amount of N-(5-methylpyridin-2-yl)acetamide powder and place it into a sterile amber vial. The use of amber vials protects the compound from potential photodegradation.

-

Solubilization: Add the calculated volume of DMSO to the vial. Vortex vigorously for 2-5 minutes or until the compound is completely dissolved. A brief sonication step may aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.

-

Final Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the media applied to cells does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Phase 1: Primary Cytotoxicity Screening

The initial goal is to assess the compound's effect on cancer cell viability. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells, which correlates with cell number.[1][5]

Workflow for Primary Screening